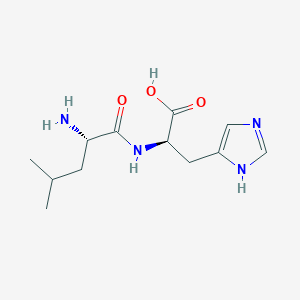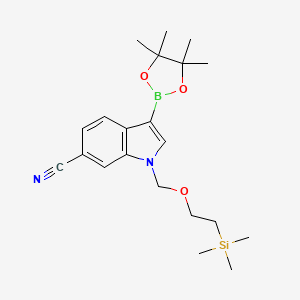![molecular formula C12H16BN3O2 B12949341 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B12949341.png)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-7H-pyrrolo[2,3-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-7H-pyrrolo[2,3-D]pyrimidine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core and a dioxaborolan substituent. The presence of the dioxaborolan group makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-7H-pyrrolo[2,3-D]pyrimidine typically involves the reaction of a pyrrolo[2,3-D]pyrimidine derivative with a dioxaborolan reagent. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-7H-pyrrolo[2,3-D]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki-Miyaura coupling reactions, the major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-7H-pyrrolo[2,3-D]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-7H-pyrrolo[2,3-D]pyrimidine involves its ability to participate in various chemical reactions, particularly cross-coupling reactions. The dioxaborolan group acts as a boron source, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but with an aniline group instead of a pyrrolo[2,3-D]pyrimidine core.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a similar dioxaborolan group but with different substituents.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure with a pyridine core instead of a pyrrolo[2,3-D]pyrimidine core.
Uniqueness
The uniqueness of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-7H-pyrrolo[2,3-D]pyrimidine lies in its combination of a pyrrolo[2,3-D]pyrimidine core and a dioxaborolan group, which imparts unique reactivity and versatility in organic synthesis. This makes it a valuable reagent in the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C12H16BN3O2 |
|---|---|
Peso molecular |
245.09 g/mol |
Nombre IUPAC |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-8-5-6-14-10(8)16-7-15-9/h5-7H,1-4H3,(H,14,15,16) |
Clave InChI |
GQNXOOZYSPLKMN-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo-](/img/structure/B12949258.png)

![3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12949284.png)




![Ethyl 7-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B12949301.png)


![3-Methyl-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12949323.png)



